1-(6-Bromopyridin-3-yl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTLRVLXKVIDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 6 Bromopyridin 3 Yl Propan 1 One and Analogues
Direct Synthesis Approaches to Pyridyl Ketones
Direct methods focus on constructing the ketone functionality directly onto a pre-formed pyridine (B92270) ring system. These approaches are often valued for their step-economy.
Alkylation of Acetylpyridines with Methyl Iodide under Phase Transfer Conditions
The alkylation of acetylpyridines presents a direct route to homologated pyridyl ketones. Phase-transfer catalysis (PTC) is a powerful technique for reactions involving an aqueous phase and an organic phase, facilitating the transfer of reactants between the two. In the synthesis of pyridyl ketone analogues, isomeric acetylpyridines can undergo regiospecific alkylation with methyl iodide. tandfonline.com This reaction is typically performed under solid-liquid phase transfer conditions, utilizing a combination of a strong base like potassium hydroxide (B78521) (KOH) and an aromatic solvent. A phase-transfer catalyst, such as 18-crown-6, is crucial for the reaction to proceed. tandfonline.com
Depending on the specific reaction conditions, this method can yield either the mono-alkylated product (isopropyl pyridyl ketones) or the di-alkylated product (tert-butyl pyridyl ketones). tandfonline.com This methodology offers a direct C-C bond formation at the α-position of the acetyl group.
Table 1: Phase Transfer Catalysis for Acetylpyridine Alkylation tandfonline.com
| Reactant | Reagents | Catalyst | Product Type |
|---|---|---|---|
| Acetylpyridine | Methyl Iodide, KOH | 18-crown-6 | Isopropyl/tert-butyl pyridyl ketones |
Reactions of Pyridyl Lithiums with Esters in Continuous Flow Systems
Continuous flow chemistry has emerged as a safe and efficient alternative to traditional batch processing, especially for reactions involving highly reactive intermediates like organolithiums. The synthesis of pyridyl ketones can be achieved by reacting a pyridyl lithium species with an ester. researchgate.netresearchgate.net A common route involves a bromine-lithium exchange starting from a bromopyridine. For instance, 2-bromopyridine (B144113) can be lithiated and then immediately reacted with a variety of commercially available esters within a flow reactor to produce the corresponding 2-pyridyl ketones in good yields with very short reaction times. researchgate.net
This method avoids the cryogenic temperatures often required in batch processes and minimizes the formation of tertiary alcohol byproducts resulting from over-addition of the organolithium reagent. researchgate.netrsc.org The versatility of this approach allows for its application to a wide range of esters, including aromatic, alkyl, and even N-Boc amino acid methyl esters, thus enabling the rapid generation of a diverse library of functionalized pyridyl ketones. researchgate.net
Precursor-Based Synthetic Routes to 1-(6-Bromopyridin-3-yl)propan-1-one
These routes involve the synthesis of the target ketone from a precursor molecule that already contains the bromopyridine scaffold but requires modification of a different functional group.
Generation from Halogenated Pyridines and Propanoyl Synthons
A fundamental approach to constructing ketones is the acylation of an aromatic or heteroaromatic ring. For this compound, this would involve the reaction of a 6-bromopyridine derivative with a propanoyl synthon, such as propanoyl chloride or propanoic anhydride (B1165640). Classic Friedel-Crafts acylation, which typically employs a Lewis acid like aluminum chloride (AlCl₃), can be used. However, the presence of the basic pyridine nitrogen can complicate these reactions by coordinating to the Lewis acid, often requiring harsher conditions or protective strategies. The acylation of the analogous 3-bromothiophene (B43185) with succinyl chloride in the presence of AlCl₃ demonstrates the feasibility of this type of reaction on a halogenated heterocycle. researchgate.net
Alternatively, modern palladium-catalyzed cross-coupling reactions offer a milder and more selective route. A Stille-type coupling can be performed between an organostannane and an acyl chloride. organic-chemistry.org This method shows high chemoselectivity, tolerating functional groups like aryl chlorides and bromides that might otherwise react. organic-chemistry.org Another approach is the Suzuki-type coupling of an arylboronic acid with a mixed anhydride generated in situ from a carboxylic acid. organic-chemistry.org These catalytic methods generally offer better regioselectivity and functional group tolerance compared to traditional Friedel-Crafts conditions.
Oxidation of Corresponding Pyridyl Alcohols (e.g., 1-(6-bromopyridin-3-yl)propan-1-ol)
The oxidation of secondary alcohols is a classic and reliable method for the synthesis of ketones. libretexts.org The precursor, 1-(6-bromopyridin-3-yl)propan-1-ol, can be oxidized to the target ketone, this compound. A wide array of oxidizing agents can be employed for this transformation.
Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC), which is known for being a milder reagent that typically stops the oxidation of primary alcohols at the aldehyde stage and efficiently converts secondary alcohols to ketones. libretexts.orgkhanacademy.orgmasterorganicchemistry.com Other chromium reagents include the Jones reagent (CrO₃ in aqueous sulfuric acid) and the Collins reagent (CrO₃•pyridine complex). chemistryviews.org Non-chromium-based methods are often preferred to avoid toxic metal waste. These include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields. chemistryviews.org
Table 2: Common Reagents for Oxidation of Secondary Alcohols chemistryviews.org
| Reagent Class | Example Reagent | Typical Conditions |
|---|---|---|
| Chromium-Based | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature |
| Chromium-Based | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature |
| Sulfur-Based | Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78°C |
| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |
Advanced Catalytic Strategies in Synthesis of Bromopyridyl Ketones
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of bromopyridyl ketones has benefited significantly from advances in transition-metal catalysis, particularly with palladium.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. For instance, the carbonylative cross-coupling of a bromopyridine with an organometallic reagent in the presence of carbon monoxide provides a direct route to the ketone. A carbonylative Suzuki reaction between an arylboronic acid and iodoarenes has been shown to produce unsymmetrical biaryl ketones. diva-portal.org Similarly, palladium can catalyze the α-heteroarylation of ketones, directly coupling a ketone enolate with a heteroaryl halide like 3-bromopyridine (B30812). acs.org This reaction can be optimized using specific palladium catalysts and ligands, and microwave irradiation has been shown to significantly accelerate the process. acs.org
These catalytic systems offer powerful tools for constructing complex molecules like this compound and its analogues, often providing access to structures that are difficult to obtain through more traditional synthetic methods. mdpi.com
Transition-Metal-Catalyzed Carbonylative Cross-Coupling Reactions
Transition-metal-catalyzed carbonylative cross-coupling reactions represent a powerful and direct method for the synthesis of ketones. This approach typically involves the reaction of an aryl or heteroaryl halide with carbon monoxide and an organometallic reagent, mediated by a palladium or rhodium catalyst.
A notable example is the palladium-catalyzed carbonylative cross-coupling of halopyridines with arylboronic acids, which provides a convenient route to aryl pyridyl ketones. sci-hub.se The efficiency and selectivity of this transformation are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and carbon monoxide (CO) pressure. For instance, the reaction of 3-bromopyridine with phenylboronic acid under specific palladium catalysis conditions yields 3-benzoylpyridine (B1664120). sci-hub.se While direct carbonylative coupling with an organometallic propane (B168953) equivalent to form this compound is less commonly documented, the principles established with phenylboronic acid are broadly applicable.
The reaction of 3-bromopyridine, a key precursor, was found to be completely inactive when using PdCl2(PPh3)2 as the catalyst. However, switching to a more electron-rich and bulky phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) (PCy3), in the form of PdCl2(PCy3)2, successfully restored reactivity and gave the desired 3-benzoylpyridine with high selectivity. sci-hub.se This highlights the critical role of the ligand in facilitating the catalytic cycle for less reactive substrates like 3-bromopyridine. The conditions can be finely tuned to favor the carbonylative product over the direct, non-carbonylative coupling product. sci-hub.se
| Pyridine Halide Substrate | Catalyst | CO Pressure (bar) | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodopyridine | PdCl2(PPh3)2 | 5 | Anisole | 4-Benzoylpyridine | 75 |
| 4-Iodopyridine | PdCl2(PPh3)2 | 5 | THF | 4-Benzoylpyridine | 90 |
| 2-Iodopyridine | PdCl2(PPh3)2 | 5 | THF | 2-Benzoylpyridine | 95 |
| 3-Bromopyridine | PdCl2(PPh3)2 | 20 | THF | 3-Benzoylpyridine | 0 |
| 3-Bromopyridine | PdCl2(PCy3)2 | 20 | THF | 3-Benzoylpyridine | 81 |
Rhodium-catalyzed reactions have also been extensively developed for carbonylative additions, including the synthesis of eight-membered carbocycles through cycloaddition reactions involving CO. acs.orgresearchgate.net These methods demonstrate the broad utility of transition metals in incorporating a carbonyl group to forge complex molecular architectures.
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. rsc.org For pyridines, which possess multiple C-H bonds with different reactivities, achieving regioselectivity is a significant challenge. nih.gov The synthesis of this compound via this route would require selective acylation at the C3 position of 6-bromopyridine.
The electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom make direct functionalization difficult. rsc.orgnih.gov Strategies to control regioselectivity often involve:
Directing Groups: A functional group on the pyridine or a substituent can direct a metal catalyst to a specific C-H bond. For C3-functionalization, a directing group at the N1 or C2 position is often employed. mdpi.com
Catalyst Control: The choice of transition metal catalyst and ligands can influence the site of C-H activation based on steric and electronic factors. nih.gov
Temporary De-aromatization: Activating the pyridine ring by N-functionalization, such as forming a pyridine N-oxide or a pyridinium salt, can alter the electronic properties and direct functionalization to the C4 or C2 positions, with meta-functionalization remaining a significant hurdle. nih.gov
Recent advances have focused on achieving meta-C-H functionalization of pyridines, which is traditionally challenging. nih.gov These innovative methods, including the use of pyridine phosphonium (B103445) salts and specific transition-metal catalysis techniques, are opening new avenues for synthesizing complex pyridine derivatives. nih.gov While a direct C-H propionylation of 6-bromopyridine has not been specifically reported, the ongoing development in this field suggests its future feasibility. The principles are well-established in the functionalization of other heterocyclic systems, such as indoles and quinolines, where directing groups and specialized catalysts enable highly regioselective C-H bond transformations. nih.govmdpi.com
| Strategy | Description | Typical Selectivity | Reference |
|---|---|---|---|
| Directing Groups | A functional group is installed to chelate to the metal catalyst, directing C-H activation to a nearby position (ortho-directing). | C2, C4 | mdpi.com |
| Pyridine N-Oxides | Activation of the pyridine ring alters its electronic character, facilitating functionalization, often at C2. | C2 | mdpi.com |
| Phosphonium Salts | Formation of a pyridinium phosphonium salt can enable meta-selective functionalization. | C3, C5 | nih.gov |
| Photocatalytic Methods | Visible-light photoredox catalysis can generate pyridine radicals for subsequent functionalization, with regioselectivity influenced by reaction conditions. | Varies (often C2/C4) | nih.gov |
Photoredox/Nickel/Phosphoranyl Radical Synergistic Cross-Electrophile Coupling
The synergy between photoredox catalysis and nickel catalysis has unlocked novel cross-coupling transformations under mild conditions. This dual catalytic system allows for the coupling of two different electrophiles, such as a heteroaryl halide and an acyl precursor, by generating radical intermediates.
One highly relevant approach is the decarboxylative arylation of α-oxo acids. princeton.edu In this process, a photoredox catalyst, upon excitation by visible light, oxidizes an α-oxo acid, which then undergoes spontaneous decarboxylation to form an acyl radical. This acyl radical can then be captured by a low-valent nickel complex, which subsequently undergoes reductive elimination with a heteroaryl halide like 6-bromopyridine to form the desired ketone. This method provides a powerful way to forge C(sp²)-C(acyl) bonds from readily available starting materials. The reaction tolerates a wide range of functional groups on both the aryl halide and the α-oxo acid. princeton.edu
| α-Oxo Acid | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| Phenylglyoxylic Acid | 4-Bromoanisole | 1-(4-Methoxyphenyl)-1-phenylethanone | 88 |
| Cyclopropylglyoxylic Acid | 4-Bromobenzonitrile | 1-(4-Cyanophenyl)-1-cyclopropylethanone | 88 |
| Pyruvic Acid | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | 57 |
| Cyclohexylglyoxylic Acid | Methyl 4-bromobenzoate | Methyl 4-(cyclohexanecarbonyl)benzoate | 80 |
Another related strategy involves the generation of phosphoranyl radicals. mdpi.com In this method, a carboxylic acid can be activated by a phosphine under photoredox conditions. The excited photocatalyst oxidizes the phosphine to a radical cation, which is then trapped by the carboxylate to form a phosphoranyl radical. This intermediate undergoes β-scission to release a reactive acyl radical, which can participate in nickel-catalyzed cross-coupling reactions. mdpi.com These photoredox-mediated cross-electrophile couplings offer a versatile and mild alternative to traditional methods for synthesizing ketones, including complex structures relevant to drug discovery. nih.govprinceton.edu
Chemical Reactivity and Derivatization Pathways of 1 6 Bromopyridin 3 Yl Propan 1 One
Reactivity at the Bromine Moiety
The bromine atom on the electron-deficient pyridine (B92270) ring is a versatile handle for various cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. 1-(6-Bromopyridin-3-yl)propan-1-one readily participates in these transformations.
The Suzuki-Miyaura coupling involves the reaction of the bromopyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to create biaryl structures or to introduce alkyl or vinyl groups. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction tolerates a wide range of functional groups and can often be carried out in aqueous or biphasic solvent systems. wikipedia.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Reactant 2 | Catalyst | Base | Solvent | Product Type |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Biaryl derivatives |
| Alkenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene (B28343)/H₂O | Styrenyl derivatives |
| Potassium aminomethyltrifluoroborate | Pd catalyst | - | - | Aminomethylated arenes nih.gov |
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically cocatalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.org The process is instrumental in synthesizing arylalkynes. libretexts.org A key feature of this reaction is its mild conditions, often proceeding at room temperature. wikipedia.org
Table 2: Sonogashira Coupling Reaction Details
| Reactant 2 | Catalyst System | Base | Product Type |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Alkynylated Pyridines |
The Negishi coupling offers another route for C-C bond formation by reacting the bromopyridine with an organozinc reagent. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org Palladium or nickel complexes can be used as catalysts. wikipedia.org The reaction's versatility has made it a valuable tool in the total synthesis of complex natural products. wikipedia.org
Table 3: Negishi Coupling Reaction Overview
| Reactant 2 | Catalyst | Product Type |
| Organozinc Halide | Pd(PPh₃)₄ or Ni(acac)₂ | Aryl or Alkyl Substituted Pyridines |
Copper-Catalyzed Cross-Coupling Reactions (Ullmann-Type)
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, provide an alternative to palladium-based methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, in the presence of a copper catalyst and a base, often at elevated temperatures. organic-chemistry.org The development of ligands like l-proline (B1679175) has allowed for milder reaction conditions. mdpi.com This method is particularly useful for the synthesis of diaryl ethers. organic-chemistry.org
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom on the pyridine ring can be displaced by various nucleophiles. For instance, reaction with sodium azide (B81097) in the presence of a copper(I) catalyst can introduce an azido (B1232118) group. Similarly, thiourea (B124793) can be used to install a thiocyanate (B1210189) group with a palladium catalyst. Amines can also displace the bromine atom in a Buchwald-Hartwig amination reaction.
Reactivity at the Ketone Functionality
The propanone side chain offers a second site for chemical modification, primarily through reactions involving the carbonyl group.
Reduction to Corresponding Alcohols (e.g., 1-(6-bromopyridin-3-yl)propan-1-ol)
The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(6-bromopyridin-3-yl)propan-1-ol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) at room temperature, often with the addition of water, leading to high yields of the alcohol product. chemicalbook.com This reduction is a key step in the synthesis of various derivatives where the hydroxyl group can be further functionalized.
Formation of Oxime Derivatives
Ketones react with hydroxylamine (B1172632) (NH₂OH) to form oximes. niscpr.res.in In the case of this compound, this reaction yields this compound oxime. This transformation is typically carried out in the presence of a base like pyridine. niscpr.res.in Oximes themselves are versatile intermediates that can be further derivatized, for example, by esterification of the oxime hydroxyl group. sioc-journal.cn
Transformations Involving the Pyridine Heterocycle
The 6-bromo-substituted pyridine ring is a versatile platform for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
The bromine atom on the pyridine ring of this compound is susceptible to nucleophilic substitution, most notably through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen bonds with a wide range of amines, including primary and secondary amines, under relatively mild conditions. wikipedia.orgacsgcipr.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand for the palladium catalyst is crucial and has evolved through several "generations" to improve reaction scope and efficiency. wikipedia.orglibretexts.org Ligands such as sterically hindered phosphines (e.g., Brettphos) and bidentate phosphines (e.g., BINAP, DPF) have proven effective. wikipedia.orglibretexts.org The use of ketones as additives has also been shown to activate the catalyst and significantly improve reaction yields in some cases. ua.edu
Table 2: Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Amine Substrate | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | Brettphos | NaOt-Bu | Toluene | Primary amines | Designed for primary amines. | libretexts.org |
| Pd₂(dba)₃ | BINAP / DPPF | NaOt-Bu | Toluene | Primary amines | First reliable extension to primary amines. | wikipedia.org |
| PEPPSI-IPr | None (NHC pre-catalyst) | NaOt-Bu | Toluene | Aniline | Ketone additive (3-pentanone) acts as activator. | ua.edu |
| Pd(OAc)₂ | Various | K₂CO₃ / Cs₂CO₃ | Dioxane / Toluene | Various | General method for a wide range of substrates. | acsgcipr.orglibretexts.org |
Under certain basic conditions, bromopyridines can undergo isomerization. A notable example is the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines. nih.govrsc.org This process is proposed to proceed through a 3,4-pyridyne intermediate. nih.govrsc.org The reaction is typically promoted by a strong base, such as potassium hydroxide (B78521) complexed with a crown ether, in a suitable solvent like N,N-dimethylacetamide. nih.gov
The proposed mechanism involves the deprotonation of the C-4 position of the 3-bromopyridine (B30812), followed by the elimination of the bromide ion to form the highly reactive 3,4-pyridyne. Subsequent nucleophilic attack on this intermediate can lead to the formation of a 4-substituted product. If bromide ion is present, it can add to the pyridyne to form a mixture of 3- and 4-bromopyridine, thus facilitating the isomerization. nih.govrsc.org This tandem isomerization/substitution strategy allows for the functionalization of the pyridine ring at a position that is not the original site of halogenation, providing access to isomers that might otherwise be difficult to synthesize. nih.govresearchgate.net
The bromopyridine moiety can serve as a starting point for the synthesis of more complex heterocyclic systems, such as polyheteroarylated pyridones. A novel methodology utilizing a ruthenium(II) catalyst has been developed for the synthesis of 2-pyridones bearing multiple heteroaryl groups, starting from 2-bromopyridines. mdpi.comdoaj.org While the substrate in this specific research is 2-bromopyridine (B144113), the principles of the transformation could potentially be adapted.
The proposed reaction pathway involves a domino sequence of events catalyzed by a system like [RuCl₂(p-cymene)]₂ with potassium pivalate (B1233124) (KOPiv) and sodium carbonate. mdpi.com The process is thought to begin with the formation of a pyridone intermediate through carbonate-mediated oxygen incorporation. This is followed by a Buchwald-Hartwig-type N-arylation and subsequent C-H bond activation and heteroarylation steps, leading to a product that is functionalized on both the nitrogen and carbon atoms of the pyridone ring. mdpi.com This methodology demonstrates how a simple bromopyridine can be transformed into a highly decorated pyridone structure in a single operation. mdpi.comresearchgate.net
Mechanistic Investigations of Reactions Involving 1 6 Bromopyridin 3 Yl Propan 1 One
Elucidation of Catalytic Cycle Pathways for Cross-Coupling Reactions
The bromopyridine moiety of 1-(6-bromopyridin-3-yl)propan-1-one makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, fundamental in modern organic synthesis, proceed through a series of well-defined steps that constitute a catalytic cycle. The general pathway for these transformations, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, involves the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This is followed by transmetalation (in the case of Suzuki coupling) or coordination of the coupling partner (in Buchwald-Hartwig and Sonogashira reactions), and culminates in reductive elimination to afford the final product and regenerate the active palladium(0) catalyst. wikipedia.orgwikipedia.orgwikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: In the context of the Suzuki-Miyaura reaction, the catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) species, forming a Pd(II) intermediate. libretexts.org For the subsequent transmetalation step to occur, the organoboron reagent must be activated by a base. wikipedia.orgorganic-chemistry.org This activation enhances the nucleophilicity of the organic group on the boron atom, facilitating its transfer to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination follows a similar catalytic cycle. After the initial oxidative addition of the bromopyridine to the Pd(0) catalyst, the amine reactant coordinates to the resulting Pd(II) complex. wikipedia.orglibretexts.org A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the aminated pyridine (B92270) product and the original Pd(0) catalyst. wikipedia.org A potential side reaction is the beta-hydride elimination from the amide, which can lead to hydrodehalogenation of the starting material. wikipedia.org
Sonogashira Coupling: The Sonogashira coupling introduces a copper co-catalyst into the system. The widely accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. wikipedia.orglibretexts.org Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination from the resulting palladium complex gives the alkynylated product and regenerates the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira variants also exist, where the alkyne is believed to coordinate directly to the palladium center after activation by a base. wikipedia.orglibretexts.org
Analysis of Intermediate Species in Complex Transformations
The direct observation and characterization of intermediate species in catalytic reactions are challenging but provide invaluable insight into the reaction mechanism. For reactions involving this compound, a variety of spectroscopic and analytical techniques can be employed to identify transient intermediates. The formation of Pd(II) oxidative addition complexes is a common feature in cross-coupling reactions. In some cases, these intermediates can be isolated and characterized, providing direct evidence for the proposed catalytic cycle.
In the Buchwald-Hartwig amination, for instance, the formation of palladium-amine and palladium-amido complexes as intermediates has been supported by mechanistic studies. wikipedia.org Similarly, in the Sonogashira reaction, palladium-acetylide complexes are key intermediates. wikipedia.org The stability and reactivity of these intermediates are highly dependent on the nature of the ligands coordinated to the palladium center.
The presence of nitrogen-rich heterocycles, such as the pyridine ring in this compound, can sometimes lead to the formation of off-cycle or inhibitory palladium species. nih.gov For example, the nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation. Understanding the formation and reactivity of such species is crucial for optimizing reaction conditions and maintaining high catalytic activity.
Influence of Catalyst, Ligand, and Base on Reaction Selectivity and Efficiency
The outcome of cross-coupling reactions with this compound is profoundly influenced by the choice of catalyst, ligand, and base.
Catalyst and Ligand: The palladium source and, more importantly, the supporting ligand play a critical role in determining the efficiency and scope of the reaction. For Buchwald-Hartwig aminations, early catalyst systems have been superseded by those employing bulky, electron-rich phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org These ligands promote the rates of both oxidative addition and reductive elimination, leading to higher yields and broader substrate scope. Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines, while sterically hindered ligands are often required for more challenging couplings. wikipedia.org In Suzuki-Miyaura couplings, ligands such as SPhos and XPhos have been shown to be effective, particularly for reactions involving heteroaryl halides. nih.gov For Sonogashira couplings, N-heterocyclic carbene (NHC) palladium complexes have emerged as highly active catalysts, sometimes enabling copper-free conditions. libretexts.org
Base: The choice of base is also critical and can affect both the rate and the selectivity of the reaction. In Suzuki-Miyaura couplings, the base is required to activate the organoboron reagent. wikipedia.orgorganic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength of the base must be carefully chosen to avoid side reactions, such as hydrolysis of the propanone functionality. In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine. chemspider.com For Sonogashira reactions, an amine base such as triethylamine (B128534) or diethylamine (B46881) often serves a dual role as both a base and a solvent. wikipedia.org
The interplay between the catalyst, ligand, and base is complex and often requires careful optimization for a given transformation involving this compound.
Solvent Effects and Temperature Dependence in Reaction Mechanisms
The reaction medium and temperature are crucial parameters that can significantly impact the mechanism and outcome of reactions involving this compound.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of individual steps in the catalytic cycle. For many palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF, DMSO, and dioxane are often employed. These solvents can help to stabilize charged intermediates and promote the reaction. In some cases, the use of aqueous media or biphasic systems can facilitate product isolation and catalyst recycling. The choice of solvent can also be critical in preventing unwanted side reactions. For example, in Buchwald-Hartwig aminations, toluene (B28343) is often a favored solvent. libretexts.org
Temperature Dependence: The reaction temperature has a direct effect on the reaction rate, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also promote side reactions and catalyst decomposition. For instance, in some cross-coupling reactions, higher temperatures can lead to an increased incidence of hydrodehalogenation. wikipedia.org Therefore, finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. For some sensitive substrates or catalysts, reactions are best run at or below room temperature to maintain selectivity. soton.ac.uk The electron-withdrawing nature of the pyridine ring in this compound may allow for some cross-coupling reactions to proceed at lower temperatures compared to their carbocyclic analogues.
Spectroscopic Characterization and Advanced Structural Elucidation Studies
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Conformation.nih.gov
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers a detailed fingerprint of the functional groups and conformational properties of 1-(6-Bromopyridin-3-yl)propan-1-one. researchgate.net
The FT-IR spectrum is characterized by a prominent absorption band corresponding to the carbonyl (C=O) stretching vibration, a key feature of the propan-1-one moiety. The aromatic pyridine (B92270) ring exhibits characteristic C-H and C=C stretching vibrations. The presence of the bromine atom is inferred from its influence on the ring vibrations and a characteristic absorption in the far-infrared region.
Table 1: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1680-1700 |
| Aromatic C=C | Stretching | 1550-1600 |
| Pyridine Ring | Breathing | 990-1050 |
| C-Br | Stretching | 500-600 |
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity.uni.lusigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.
The ¹H NMR spectrum provides information about the chemical environment and multiplicity of the hydrogen atoms. The aromatic protons on the pyridine ring appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns dictated by the positions of the bromo and propanoyl substituents. The ethyl group of the propan-1-one chain gives rise to a characteristic triplet and quartet pattern for the methyl and methylene (B1212753) protons, respectively.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon is readily identified by its characteristic downfield chemical shift. The carbon atoms of the pyridine ring resonate in the aromatic region, and their shifts are influenced by the electronegativity of the bromine atom and the electron-withdrawing nature of the keto group. The carbons of the ethyl group appear in the upfield aliphatic region.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Pyridine C2-H | ~8.9 | d | - |
| Pyridine C4-H | ~8.2 | dd | - |
| Pyridine C5-H | ~7.6 | d | - |
| -CH₂- (Propanoyl) | ~3.0 | q | ~32 |
| -CH₃ (Propanoyl) | ~1.2 | t | ~8 |
| C=O | - | - | ~198 |
| Pyridine C2 | - | - | ~152 |
| Pyridine C3 | - | - | ~132 |
| Pyridine C4 | - | - | ~139 |
| Pyridine C5 | - | - | ~128 |
| Pyridine C6 | - | - | ~143 |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment establishes the connectivity between adjacent protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the connection between the propanoyl group and the pyridine ring by showing a correlation from the propanoyl methylene protons to the C3 carbon of the pyridine ring.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its fragmentation pathways upon ionization. The presence of bromine is readily identified by a characteristic isotopic pattern in the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of the ethyl group, the carbonyl group, and the bromine atom, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure.
Table 3: Predicted m/z Values for Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | [C₈H₈BrNO]⁺ | 213/215 |
| [M-CH₂CH₃]⁺ | [C₆H₄BrNO]⁺ | 184/186 |
| [M-CO]⁺ | [C₇H₈BrN]⁺ | 185/187 |
| [M-Br]⁺ | [C₈H₈NO]⁺ | 134 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions.nih.gov
The crystal structure would reveal the planarity of the pyridine ring and the conformation of the propanoyl side chain relative to the ring. Of particular interest are the intermolecular interactions that govern the packing of the molecules in the crystal. These can include halogen bonding involving the bromine atom, hydrogen bonding (if any crystal solvent is present), and π-π stacking interactions between the pyridine rings of adjacent molecules. These non-covalent interactions play a crucial role in determining the physical properties of the solid material.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgrsc.org It is a widely used method for calculating the electronic properties of molecules.
DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in "1-(6-Bromopyridin-3-yl)propan-1-one". This process, known as geometry optimization, identifies the lowest energy conformation of the molecule. By systematically rotating the single bonds within the propanone side chain, a conformational analysis can be performed to identify various stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. The optimized geometry provides key data such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*
| Parameter | Bond | Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| C-C (propanone) | 1.52 Å | |
| C-C (ring) | 1.39 Å | |
| C-N | 1.34 Å | |
| C-Br | 1.89 Å | |
| Bond Angle | C-C-C (propanone) | 118° |
| C-C=O | 121° | |
| C-N-C | 117° | |
| Dihedral Angle | C(ring)-C(ring)-C-C | Variable |
Note: This table is illustrative and contains hypothetical data. Actual values would be obtained from specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. ossila.comyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ossila.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. DFT calculations can visualize the spatial distribution of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance. researchgate.net For "this compound", the HOMO is likely to be located on the electron-rich pyridine (B92270) ring and the bromine atom, while the LUMO may be centered on the electron-withdrawing carbonyl group. wuxibiology.com
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table is illustrative and contains hypothetical data. Actual values would be obtained from specific DFT calculations.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and bonding interactions within a molecule. icm.edu.plnih.govdntb.gov.ua It provides a localized picture of the electronic structure by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For "this compound", NBO analysis could reveal the nature of the C-Br bond, the delocalization of electron density within the pyridine ring, and the extent of conjugation with the propanone side chain. It can also quantify the hyperconjugative interactions that contribute to the molecule's stability.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of "this compound" in different environments, such as in solution or interacting with a biological target. nih.govresearchgate.netnih.gov These simulations can reveal how the molecule's conformation changes over time, its flexibility, and its interactions with solvent molecules or other solutes. mdpi.com For instance, an MD simulation could be used to study how "this compound" interacts with water molecules, providing information about its solubility and hydration shell.
Applications of 1 6 Bromopyridin 3 Yl Propan 1 One in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
1-(6-Bromopyridin-3-yl)propan-1-one serves as a fundamental organic building block in the creation of a wide array of complex organic molecules. sigmaaldrich.com Organic building blocks are functionalized molecules that form the basis for the modular assembly of larger molecular architectures. The presence of both a bromine atom and a ketone functional group allows for a variety of chemical transformations, making it a versatile substrate in multi-step syntheses.
The bromine atom on the pyridine (B92270) ring is particularly useful for introducing other functional groups through cross-coupling reactions, a cornerstone of modern organic synthesis. For instance, it can readily participate in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds. This allows for the attachment of various aryl or alkyl groups, leading to the construction of intricate molecular scaffolds. The ketone group, on the other hand, can be transformed through a range of reactions including reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds.
This dual reactivity makes this compound a valuable intermediate in the synthesis of diverse heterocyclic compounds. These compounds are often the core structures of biologically active molecules and advanced materials. The strategic manipulation of its functional groups enables chemists to build molecular complexity in a controlled and efficient manner.
Development of Ligands and Precursors for Catalytic Systems
The pyridine moiety within this compound is a common feature in the design of ligands for metal-based catalysts. Ligands are molecules that bind to a central metal atom, influencing its reactivity and selectivity in catalytic processes. The nitrogen atom of the pyridine ring can coordinate to a variety of transition metals, forming stable complexes.
By modifying the propanone group, researchers can synthesize a range of chiral and achiral ligands with tailored electronic and steric properties. For example, reduction of the ketone to an alcohol, followed by further functionalization, can lead to the creation of bidentate or tridentate ligands. These ligands can then be used to prepare catalysts for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule.
Furthermore, the bromine atom provides a handle for further elaboration of the ligand structure. Through cross-coupling reactions, bulky or electronically diverse groups can be introduced at the 6-position of the pyridine ring, fine-tuning the catalytic activity of the resulting metal complex. This adaptability makes this compound a valuable precursor for the development of novel and efficient catalytic systems for a wide range of organic transformations.
Integration into Novel Organic Materials
The structural features of this compound also lend themselves to the development of novel organic materials. The pyridyl and bromo-substituted aromatic core can be incorporated into larger conjugated systems, which are of interest for their electronic and photophysical properties.
Through polymerization reactions, often utilizing the reactivity of the bromine atom, this compound can be integrated as a monomeric unit into polymers. The resulting materials may exhibit interesting properties for applications in electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyridine nitrogen can also be used to influence the self-assembly and packing of these materials in the solid state.
Moreover, the versatility of the ketone group allows for the attachment of other functional moieties, enabling the creation of materials with specific properties. For instance, the incorporation of chromophores or fluorescent groups can lead to the development of new sensors or imaging agents. The ability to systematically modify the structure of this compound makes it a valuable component in the toolbox of materials scientists seeking to create new functional organic materials.
Synthesis of Agrochemical Intermediates
Pyridine-based compounds are widely used in the agrochemical industry as active ingredients in herbicides, insecticides, and fungicides. researchgate.net this compound serves as a key intermediate in the synthesis of some of these agrochemicals. chemicalbook.com
The synthesis of these agrochemical intermediates often involves the transformation of the propanone and bromo functionalities of the starting material. For example, the ketone can be converted into an oxime or other derivatives, while the bromine atom can be displaced or used in coupling reactions to build the final, more complex agrochemical structure. The pyridine ring itself is a common feature in many successful agrochemicals due to its favorable biological and environmental properties. The use of this compound allows for the efficient construction of the core pyridine structure found in these important agricultural products.
Future Research Directions and Perspectives for 1 6 Bromopyridin 3 Yl Propan 1 One
Development of More Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact through minimized waste, lower energy consumption, and the use of less hazardous substances. uc.pt Future research on 1-(6-Bromopyridin-3-yl)propan-1-one will likely focus on developing more sustainable synthetic routes.
Key areas of exploration include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool that can significantly shorten reaction times, increase product yields, and reduce side reactions compared to conventional heating. nih.govresearchgate.net Applying this technology to the synthesis of pyridine (B92270) derivatives can lead to more efficient and environmentally benign processes. nih.gov One-pot, multi-component reactions under microwave conditions, for instance, offer a pathway to novel pyridines with excellent yields and short reaction times. researchgate.net
Novel Catalysis: The use of earth-abundant and non-toxic metal catalysts, such as iron, is a cornerstone of green chemistry. Developing iron-catalyzed cyclization reactions of precursors like ketoxime acetates and aldehydes presents a facile and green route to substituted pyridines. rsc.org Such methods often proceed with high functional group tolerance and without the need for additives. rsc.org
Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of biomass as a starting material. Research into the conversion of biomass into valuable chemical feedstocks is ongoing. Routes to produce pyridines from biorenewable sources, such as the pyrolysis of biomass with ammonia (B1221849) or the synthetic biology-driven fermentation by modified microorganisms, are being explored. acsgcipr.org While currently limited by low yields and complex mixtures, these strategies represent a frontier in the green synthesis of pyridine-containing compounds. acsgcipr.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Atom-economical transformations like cycloadditions and multicomponent reactions (MCRs) are inherently sustainable as they reduce waste generation. springerprofessional.de
Exploration of Novel Reactivities and Transformation Pathways
The dual functionality of this compound—a reactive ketone group and a versatile bromopyridine ring—offers a rich landscape for exploring novel chemical transformations.
Future research will likely investigate:
Advanced Cross-Coupling Reactions: While traditional palladium-catalyzed cross-coupling reactions are standard, new methods are emerging. Photo-promoted radical coupling reactions of bromopyridines with Grignard reagents, stimulated by purple light, offer a transition-metal-free alternative for forming C-C bonds. organic-chemistry.org Furthermore, desulfinative cross-coupling using 2-aza-aryl sulfinates or their masked sulfone precursors can overcome challenges associated with problematic Suzuki-Miyaura reactions of some heteroaromatic boronates. acs.org
Catalytic Asymmetric Transformations: The ketone moiety is a prime target for creating chiral centers, which are crucial for pharmaceutical activity. The development of transition-metal-catalyzed asymmetric reduction of 2-pyridine ketones can produce valuable enantiopure chiral alcohols. researchgate.net Methods such as asymmetric hydrogenation, transfer hydrogenation, and hydrosilylation, particularly those using sustainable catalysts like iron, are of significant interest. researchgate.netnih.gov Catalytic asymmetric bromination of the α-position of the ketone can also furnish chiral α-bromoketones with high enantiomeric excess. researchgate.netyu.edu.jo
Tandem and Cascade Reactions: Designing reactions where multiple bonds are formed in a single operation (tandem or cascade reactions) increases synthetic efficiency. A one-pot, tandem process involving the bromination of an enaminone followed by a Heck reaction has been shown to produce polysubstituted pyrroles and pyridines, avoiding the pre-installation of a halogen atom. rsc.org Similarly, the oxidation of homopropargyl alcohols can trigger a cascade of isomerization and intramolecular addition to form complex bicyclic systems. nih.gov
Direct C-H Functionalization: Activating and functionalizing otherwise inert C-H bonds is a powerful strategy for molecular construction. Palladium-catalyzed C-H activation of pyridine N-oxides allows for coupling with nonactivated alkyl bromides. acs.org Likewise, direct C-H functionalization of the pyridine ring can be achieved through strategies involving transient activators, enabling selective diarylation at the C2 and C6 positions. nih.govresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages in terms of safety, scalability, and process control.
Future directions in this area include:
Multi-step Synthesis (Telescoping): A significant advantage of flow chemistry is the ability to connect multiple reaction steps without isolating intermediates, a concept known as reaction telescoping. uc.pt This has been successfully applied to the synthesis of complex heterocyclic active pharmaceutical ingredients. springerprofessional.de Automated flow platforms can perform sequential reactions, such as a Hantzsch thiazole (B1198619) synthesis followed by a Biginelli multicomponent reaction, to rapidly generate complex molecules in high yields. nih.gov
Enhanced Safety and Efficiency: Flow reactors provide superior heat transfer and mixing, allowing for precise control over reaction parameters. rsc.org This enables the safe use of hazardous intermediates, such as diazoketones, which can be generated and consumed in situ, minimizing operator exposure. uc.pt The ability to operate at high temperatures and pressures in flow systems can also accelerate reactions and improve efficiency. springerprofessional.de
Library Synthesis and Optimization: Automated flow systems, often integrated with liquid handling robotics, are ideal for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. vapourtec.com These platforms can automatically vary reaction parameters to quickly optimize conditions for yield and purity. vapourtec.com
Computational Design and Prediction of New Derivatives and Reactions
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and reaction outcomes.
Future applications for this compound include:
Reaction Mechanism Elucidation: Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for studying reaction mechanisms. researchgate.netresearchgate.net These calculations can explain the origins of regioselectivity in reactions like the C3-cyanation of pyridines and rationalize the outcomes of catalytic cycles. researchgate.net
Prediction of Reactivity and Properties: Machine learning (ML) models are increasingly used to predict the outcomes of chemical reactions. csmres.co.uk By training on large datasets of known reactions, these models can forecast the major product of a given set of reactants and reagents. csmres.co.uk Computational tools can also predict the absorption and emission properties of new derivatives, guiding the design of molecules for specific applications. nih.gov
De Novo Design of Derivatives: Computational platforms can be used for the de novo design of novel molecules with desired biological or material properties. By combining structure-based design with predictions of ADME (absorption, distribution, metabolism, and excretion) properties, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery process. nih.gov
Expanding Applications in Non-Traditional Chemical Fields
While primarily a building block for medicinal chemistry, the structural and electronic features of this compound and its derivatives suggest potential applications in other areas of chemistry.
Promising future directions are:
Materials Science: Pyridine-based compounds are integral to the development of advanced functional materials. Donor-acceptor pyridine derivatives have been used as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and as hole-transporting materials (HTMs) in perovskite solar cells. rsc.org Specifically, the pyridine-3,5-dicarbonitrile (B74902) scaffold, which could be synthesized from this building block, has gained significant attention for creating heavy-metal-free emitters exhibiting thermally activated delayed fluorescence (TADF). nih.gov
Coordination Polymers and Frameworks: The pyridine nitrogen atom is an excellent ligand for coordinating with metal ions. This allows for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net Terpyridine-based CPs, for example, have shown applications in luminescence sensing, as photonic devices, and in catalysis. researchgate.net The bromo- and ketone functionalities of the title compound offer sites for further modification to create complex, multifunctional ligands for novel framework materials.
Catalysis: Pyridine-based scaffolds can serve as catalysts or as supports for catalytic systems. ontosight.ai For instance, magnetic ionic porous organic polymers incorporating pyridine moieties have been used as catalysts for the synthesis of complex hybrid pyridine derivatives. rsc.org The ability to tune the electronic properties of the pyridine ring through substitution makes these systems highly adaptable for various catalytic applications.
Q & A
Basic Research Question
- HPLC-MS : Monitor degradation products (e.g., dehalogenation under light/heat).
- TGA/DSC : Determine thermal stability (decomposition onset >150°C typical for aryl ketones) .
- Isotopic Labeling : Deuterated analogs (e.g., -propanone) can trace kinetic isotope effects in reactivity studies .
How can computational methods guide the design of reactivity studies for the bromine substituent?
Advanced Research Question
- DFT-based Fukui indices : Identify electrophilic/nucleophilic sites for substitution reactions.
- Molecular docking : Predict interactions with biological targets (e.g., kinase inhibitors) using PyMol or AutoDock .
- In situ IR spectroscopy : Monitor Br–C bond cleavage kinetics during cross-coupling reactions (e.g., Suzuki-Miyaura) .
What protocols mitigate crystallographic data discrepancies in halogenated compounds?
Advanced Research Question
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
